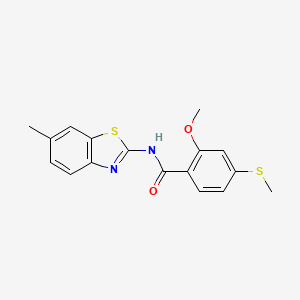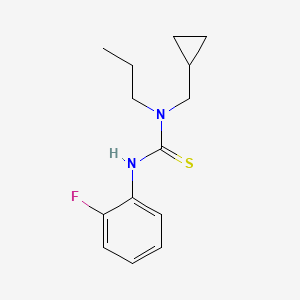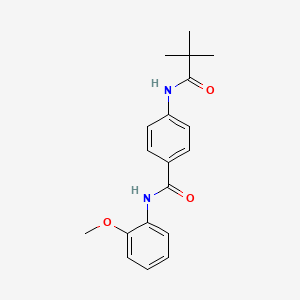![molecular formula C16H19N5O4 B5614274 2-{2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B5614274.png)
2-{2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-1-(morpholin-4-yl)ethanone is a complex organic compound with a unique structure that includes a triazole ring, a morpholine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-1-(morpholin-4-yl)ethanone typically involves multiple steps One common method starts with the preparation of the triazole intermediate, which is then reacted with a methoxy-substituted phenol derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
2-{2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-1-(morpholin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-{2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-1-(piperidin-4-yl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
2-{2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-1-(pyrrolidin-4-yl)ethanone: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 2-{2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-1-(morpholin-4-yl)ethanone imparts unique properties, such as enhanced solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-23-15-8-13(9-19-21-11-17-18-12-21)2-3-14(15)25-10-16(22)20-4-6-24-7-5-20/h2-3,8-9,11-12H,4-7,10H2,1H3/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBQDQGFRYROBZ-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5614198.png)
![N-(2,5-dichlorophenyl)-N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]oxamide](/img/structure/B5614206.png)

![1-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5614225.png)
![2-[(4-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5614240.png)
![6-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5614246.png)
![2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5614253.png)
![1-(2,3-dimethoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5614254.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-1,3-benzoxazole](/img/structure/B5614271.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5614295.png)

![1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B5614300.png)
![N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide](/img/structure/B5614306.png)
